molecular formula C19H22N2O2 B4911733 N-(2-phenylethyl)-N'-(2,4,6-trimethylphenyl)oxamide

N-(2-phenylethyl)-N'-(2,4,6-trimethylphenyl)oxamide

Cat. No.: B4911733
M. Wt: 310.4 g/mol
InChI Key: AOWJCCXUDZRQNE-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N’-(2,4,6-trimethylphenyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are derivatives of oxalic acid and are characterized by the presence of an amide group. This compound features a phenylethyl group and a trimethylphenyl group attached to the oxamide core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-N’-(2,4,6-trimethylphenyl)oxamide typically involves the reaction of oxalyl chloride with the appropriate amines. The general reaction scheme is as follows:

  • Oxalyl Chloride Reaction: : Oxalyl chloride is reacted with 2-phenylethylamine and 2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and avoid side reactions.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N-(2-phenylethyl)-N’-(2,4,6-trimethylphenyl)oxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-N’-(2,4,6-trimethylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits bioactivity.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2-phenylethyl)-N’-(2,4,6-trimethylphenyl)oxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)-N’-(2,4,6-trimethylphenyl)urea: Similar structure but with a urea group instead of an oxamide group.

    N-(2-phenylethyl)-N’-(2,4,6-trimethylphenyl)carbamate: Contains a carbamate group instead of an oxamide group.

Uniqueness

N-(2-phenylethyl)-N’-(2,4,6-trimethylphenyl)oxamide is unique due to the presence of both phenylethyl and trimethylphenyl groups attached to the oxamide core. This combination of functional groups may impart distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-phenylethyl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-13-11-14(2)17(15(3)12-13)21-19(23)18(22)20-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWJCCXUDZRQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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